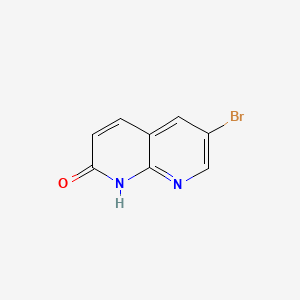

6-Bromo-1,8-naphthyridin-2-ol

描述

Significance of the 1,8-Naphthyridine (B1210474) Scaffold in Chemical and Biological Sciences

The 1,8-naphthyridine nucleus, a bicyclic system composed of two fused pyridine (B92270) rings, is a cornerstone in medicinal chemistry and drug discovery. tandfonline.comresearchgate.net Its structural rigidity and the presence of nitrogen atoms facilitate diverse interactions with biological macromolecules. researchgate.net This scaffold is the basis for a wide array of compounds demonstrating a broad spectrum of pharmacological activities. researchgate.netnih.govscite.ai

Key biological activities associated with 1,8-naphthyridine derivatives include:

Antimicrobial and Antibacterial: This is one of the most well-established activities, with nalidixic acid being a foundational antibiotic of this class. tandfonline.comekb.eg Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, often by inhibiting essential enzymes like DNA gyrase. ekb.egmdpi.com

Anticancer: Certain 1,8-naphthyridine derivatives act as potent antitumor agents. researchgate.netscite.ai Their mechanisms often involve intercalating with DNA, which disrupts DNA replication and transcription in cancer cells, or inhibiting protein kinases and topoisomerases. scite.aiekb.eg

Anti-inflammatory and Analgesic: The scaffold has been incorporated into molecules that exhibit significant anti-inflammatory and pain-relieving properties. researchgate.netnih.gov

Neurological Applications: Researchers have explored 1,8-naphthyridine derivatives for their potential in treating neurological disorders such as Alzheimer's disease, depression, and multiple sclerosis. researchgate.netnih.gov

The versatility in synthesis and the wide range of biological effects establish 1,8-naphthyridines as potent and versatile tools in therapeutic research. tandfonline.comresearchgate.net

Overview of 6-Bromo-1,8-naphthyridin-2-ol and its Tautomeric Forms as Key Heterocyclic Compounds

This compound is a specific derivative of the naphthyridine family, distinguished by a bromine atom at the 6-position and a hydroxyl group at the 2-position. This compound is primarily utilized as a crucial building block or intermediate in organic synthesis for creating more complex molecules. fishersci.comlookchem.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 72754-05-3 lookchem.com |

| Molecular Formula | C₈H₅BrN₂O lookchem.com |

| Molecular Weight | 225.04 g/mol sigmaaldrich.com |

| Appearance | Solid fluorochem.co.uk |

| Melting Point | >300°C fluorochem.co.uk |

| InChI Key | BCEWGGGNOQNYKK-UHFFFAOYSA-N |

A key characteristic of 2-hydroxy-naphthyridines is their existence in tautomeric forms. This compound exists in equilibrium with its keto tautomer, 6-Bromo-1,8-naphthyridin-2(1H)-one . fishersci.com This keto-enol tautomerism is a common feature for hydroxypyridines and related heterocyclic systems. thieme-connect.de The predominance of one form over the other can be influenced by factors such as the solvent, with the keto form often favored in polar solvents. thieme-connect.de This tautomerism is critical as it affects the compound's reactivity and its potential hydrogen bonding interactions in biological systems.

Historical Context of Naphthyridine Research Leading to this compound Investigations

The history of naphthyridine chemistry dates back to the early 20th century, with the first synthesis of a 1,5-naphthyridine (B1222797) derivative reported in 1927. mdpi.com However, for many years, research across the six possible naphthyridine isomers progressed slowly. digitallibrary.co.in

A pivotal moment in the field was the discovery of nalidixic acid (1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid) by George Lesher in 1962. nih.gov The significant antibacterial properties of this 1,8-naphthyridine derivative spurred a massive increase in research focused on this specific isomer. digitallibrary.co.innih.gov This led to the development of numerous synthetic methods, such as the Gould-Jacobs and Friedländer reactions, adapted for the synthesis of the 1,8-naphthyridine core. ekb.egnih.gov

The exploration of this scaffold naturally led to investigations into how its properties could be modulated through the introduction of various functional groups. Halogenation, particularly bromination, became a key strategy. The synthesis of specific derivatives like this compound is a direct outcome of this systematic exploration, providing researchers with a key intermediate to create novel compounds with potentially enhanced or new biological activities.

Current Research Landscape and Future Perspectives on Brominated Naphthyridinols/Naphthyridinones

Current research continues to leverage the unique properties of brominated naphthyridine derivatives. The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design. ump.edu.pl Bromine can enhance biological activity, influence metabolic pathways, and form halogen bonds that strengthen drug-target interactions. ump.edu.pl

Recent studies have specifically highlighted the advantages of bromination in the naphthyridine core. For instance, research on a series of 3-(5-amino-(2H)-1,2,4-triazol-3-yl]-naphthyridinones demonstrated that the 6-bromo derivatives were more potent antimicrobial agents than their non-brominated counterparts. nih.gov One such compound, a 6-bromonaphthyridinone derivative, showed inhibitory activity against E. coli DNA-gyrase comparable to that of nalidixic acid. nih.gov This underscores the critical role the bromo-substituent plays in enhancing biological efficacy.

The future for brominated naphthyridinols and naphthyridinones in academic and applied research appears promising. They serve as versatile platforms for several reasons:

Enhanced Potency: As demonstrated, bromination can significantly improve the potency of biologically active compounds. nih.gov

Synthetic Handle: The bromine atom is an excellent leaving group, making it a reactive site for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

Exploring New Chemical Space: The ability to rapidly build molecular complexity onto the brominated naphthyridine scaffold is vital for modern medicinal chemistry, enabling the exploration of new drug-like molecules. acs.org

The continued investigation into brominated naphthyridinols like this compound is expected to yield novel compounds for a wide range of therapeutic areas, from infectious diseases to oncology, contributing to the broader landscape of drug discovery. mdpi.comfrontiersin.org

Structure

3D Structure

属性

IUPAC Name |

6-bromo-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEWGGGNOQNYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=C(C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501168 | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-05-3 | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72754-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Bromo 1,8 Naphthyridin 2 Ol and Its Derivatives

Classical and Contemporary Approaches to the 1,8-Naphthyridine (B1210474) Core Synthesis

The formation of the 1,8-naphthyridine ring system is a foundational step in the synthesis of 6-bromo-1,8-naphthyridin-2-ol. Several named reactions and heterocyclic annulation strategies have been developed and refined for this purpose.

Friedlander Reaction and its Modifications for Naphthyridine Construction

The Friedlander synthesis is a widely utilized and effective method for constructing the 1,8-naphthyridine skeleton. ekb.eg This reaction typically involves the acid- or base-catalyzed condensation of an aromatic 2-aminoaldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. connectjournals.comsphinxsai.com The reaction of 2-aminonicotinaldehyde with various carbonyl compounds containing an α-methylene group is a common route to 1,8-naphthyridines. connectjournals.comsphinxsai.com

Historically, the Friedlander reaction required harsh conditions, such as high temperatures and the use of strong acids or bases, which could lead to lower yields and the formation of byproducts. ekb.egsphinxsai.com However, numerous modifications have been developed to overcome these limitations, focusing on milder reaction conditions, improved yields, and greater efficiency.

Recent advancements have focused on environmentally benign and more efficient catalytic systems. These include:

Lewis Acid Catalysis: Catalysts like CeCl₃·7H₂O have been used for Friedlander condensation under solvent-free grinding conditions at room temperature, offering high yields and operational simplicity. connectjournals.com

Ionic Liquids: Choline hydroxide (B78521) has been employed as a metal-free, nontoxic, and water-soluble catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, which is a significant step towards green chemistry. nih.govsmolecule.com

Solid-State Synthesis: The use of solid catalysts like ammonium (B1175870) sulphamate under solvent-free grinding conditions provides a rapid and efficient method for synthesizing 1,8-naphthyridines at room temperature. sphinxsai.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and improve yields in the piperidine-catalyzed condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds.

These modern approaches not only improve the efficiency and environmental footprint of the Friedlander reaction but also expand its applicability to a wider range of substrates.

Chichibabin Cyclizations in Naphthyridine Scaffold Assembly

The Chichibabin reaction offers an alternative and efficient pathway for the synthesis of certain naphthyridine derivatives, particularly for creating fused ring systems. acs.orgdoi.org This method involves the amination of pyridine (B92270) derivatives. An intramolecular Chichibabin reaction has been successfully applied to synthesize 1,2,3,4-tetrahydro nih.govfigshare.comnaphthyridine derivatives. acs.org

A notable application of this strategy involves a highly regioselective intramolecular Chichibabin cyclization as a key step in a multi-step synthesis. doi.org For instance, the synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine was achieved through a sequence that included a double Suzuki reaction followed by a deprotection and then a Chichibabin cyclization. doi.org This approach highlights the utility of the Chichibabin reaction in constructing complex, functionalized naphthyridine systems. The syntheses of other tetrahydro-1,8-naphthyridine fragments, which are key intermediates for various biologically active molecules, also rely on efficient Chichibabin cyclizations. figshare.comnih.govacs.org

Other Heterocyclic Annulation Strategies

Beyond the Friedlander and Chichibabin reactions, other heterocyclic annulation strategies contribute to the diverse methodologies for synthesizing the 1,8-naphthyridine core. Cascade annulation reactions have emerged as a powerful tool for constructing complex molecular architectures from simpler starting materials in a single operation. rsc.orgnih.govrsc.org

One such innovative approach involves an intermolecular cascade annulation for the synthesis of dihydrobenzo[b] nih.govfigshare.comnaphthyridine-ylidene-pyrrolidinetriones. rsc.orgnih.govrsc.org This metal-free reaction proceeds through a 1,4-Michael addition followed by a cascade of events, including an aniline (B41778) fragment transfer and an SNAr process. nih.gov Another strategy involves the use of 2-(2-chloroaroyl)methyleneimidazolidines in DABCO-catalyzed tandem annulations with allenic esters to construct imidazo(pyrido)[3,2,1-ij] nih.govfigshare.comnaphthyridines. acs.org These advanced methods demonstrate the ongoing development of novel synthetic routes to access diverse and complex naphthyridine-based structures.

Targeted Synthesis of this compound and its Key Intermediates

The synthesis of the specific compound this compound requires precise control over the introduction of both the bromine atom and the hydroxyl group onto the 1,8-naphthyridine scaffold. This can be achieved either by functionalizing a pre-formed 1,8-naphthyridin-2-ol or by constructing the ring from an already brominated precursor.

Regioselective Bromination Methodologies

The introduction of a bromine atom at the C-6 position of the 1,8-naphthyridine ring is a critical step. The regioselectivity of this electrophilic aromatic substitution is influenced by the electronic properties of the naphthyridine ring.

One direct approach is the bromination of 1,8-naphthyridin-2-ol itself. Treatment with bromine in glacial acetic acid at room temperature can yield this compound. A safer alternative to elemental bromine is the use of N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) under reflux.

An alternative strategy involves starting with a pre-brominated precursor. For example, 2-aminonicotinaldehyde can be brominated to form 6-bromo-2-aminonicotinaldehyde. This intermediate can then undergo cyclization to form the desired brominated naphthyridine ring system. This modular approach allows for the early introduction of the bromine atom, which can be advantageous in a multi-step synthesis.

Strategies for Oxygen Functionality Introduction at the C-2 Position

The introduction of the hydroxyl group at the C-2 position results in the formation of a 1,8-naphthyridin-2(1H)-one tautomer, which is the more stable form. fishersci.com This functionality can be incorporated in several ways.

One common method involves the cyclization of an appropriate precursor that already contains the oxygen functionality or a group that can be readily converted to it. For instance, the cyclization of 6-bromo-2-aminonicotinaldehyde with diethyl malonate in the presence of a base like piperidine (B6355638) yields an ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate intermediate. Subsequent hydrolysis and decarboxylation would then furnish the target molecule.

Another strategy involves the synthesis of 2-hydroxy-1,8-naphthyridine from precursors like 2-aminonicotinaldehyde and ethyl cyanoacetate. ispub.com The resulting 2-hydroxy-3-cyano-1,8-naphthyridine can then be hydrolyzed to the corresponding carboxylic acid. ispub.com A different synthetic route utilizes 3-bromomethyl-2-nitropyridine to synthesize 2-hydroxy-1,8-naphthyridine. rsc.orgrsc.org Subsequent regioselective bromination of the 2-hydroxy-1,8-naphthyridine would then yield the final product.

Advanced Synthetic Transformations for this compound Analogs and Derived Scaffolds

The strategic placement of a bromine atom on the 1,8-naphthyridin-2-ol framework allows for a multitude of advanced synthetic transformations. These reactions are instrumental in building molecular complexity and accessing a broad range of derivatives.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been effectively applied to brominated naphthyridines to synthesize a variety of N-arylated and N-alkylated derivatives. The reaction involves the coupling of an aryl or alkyl amine with the brominated naphthyridine in the presence of a palladium catalyst and a suitable base. wikipedia.orgorganic-chemistry.org

The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig reaction. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), while ligands such as XPhos and BINAP are often employed to facilitate the reaction. wikipedia.orgresearchgate.net The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), plays a key role in the catalytic cycle. alfa-chemistry.com

The mechanism proceeds through a catalytic cycle involving oxidative addition of the bromonaphthyridine to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

A study on the synthesis of novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones utilized a Buchwald–Hartwig cross-coupling of 3-bromo-6-substituted-1,8-naphthyridin-2(1H)-ones with functionalized anilines. researchgate.net The reaction employed Pd₂(dba)₃ as the catalyst, XPhos as the ligand, and K₂CO₃ as the base in tert-butyl alcohol. researchgate.net This methodology has proven effective for creating diverse libraries of naphthyridine derivatives for biological screening. researchgate.net

Table 1: Examples of Buchwald-Hartwig Reactions on Brominated Naphthyridines

| Aryl/Alkyl Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for introducing alkynyl moieties onto the naphthyridine scaffold, which can then be further elaborated.

The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) co-catalyst such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). arkat-usa.orgresearchgate.net The base serves to deprotonate the terminal alkyne, forming a copper acetylide intermediate, which then reacts with the palladium-activated aryl halide. wikipedia.org

The Sonogashira reaction has been successfully employed in the synthesis of various heterocyclic compounds. researchgate.net For instance, the coupling of 2-bromoquinoline (B184079) with 2-methylbut-3-yn-2-ol demonstrates the utility of this reaction for functionalizing nitrogen-containing heterocycles. arkat-usa.org While a specific example for this compound is not detailed in the provided results, the general applicability of the Sonogashira coupling to bromo-heterocycles suggests its feasibility for derivatizing this scaffold.

Table 2: General Conditions for Sonogashira Coupling Reactions

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.org This reaction is widely used to form carbon-carbon bonds and is particularly useful for synthesizing biaryl compounds. wikipedia.orgnih.gov

The reaction conditions for Suzuki-Miyaura coupling are generally mild and tolerant of a wide range of functional groups. wikipedia.org A palladium catalyst, such as [Pd(dppf)Cl₂] or Pd(PPh₃)₄, is used in conjunction with a base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a suitable solvent, often a mixture of an organic solvent and water. wikipedia.orgmdpi.com

The Suzuki-Miyaura coupling has been applied to the synthesis of various substituted naphthyridines. For example, a three-step synthesis of ethyl canthinone-3-carboxylates utilized a palladium-catalyzed Suzuki-Miyaura coupling of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate with a boronic acid. researchgate.net The site-selectivity of Suzuki-Miyaura couplings on polyhalogenated heterocycles is an important consideration, with reactivity often influenced by the electronic and steric environment of the halogen atoms. nih.gov

Table 3: Examples of Suzuki-Miyaura Coupling on Brominated Naphthyridines

| Brominated Naphthyridine | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | Aryl boronic acid | Not specified | Not specified | Not specified | Ethyl 4-aryl-6-methoxy-1,5-naphthyridine-3-carboxylate |

Beyond metal-catalyzed cross-coupling reactions, the this compound scaffold can be functionalized through electrophilic and nucleophilic substitution reactions. The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SₙAr) with various nucleophiles.

Nucleophilic substitution of the bromine atom can be achieved with amines, thiols, or alkoxides to introduce a range of functional groups. For example, the reaction of a brominated 1,5-naphthyridine (B1222797) with amines in the presence of cesium carbonate at elevated temperatures resulted in the corresponding aminated derivatives. mdpi.com Similarly, methoxylation of chloro-1,5-naphthyridines has been achieved using sodium methoxide. mdpi.com

Electrophilic aromatic substitution on the 1,8-naphthyridin-2-ol core can also occur. The initial bromination of 1,8-naphthyridin-2-ol with bromine in glacial acetic acid is an example of an electrophilic aromatic substitution, where bromine selectively attacks the 6-position. Further electrophilic substitutions would likely be directed by the existing substituents on the ring.

Table 4: Examples of Substitution Reactions on Halogenated Naphthyridines

| Halogenated Naphthyridine | Reagent | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| Brominated 1,5-naphthyridine | Amines | Nucleophilic Aromatic Substitution | Cs₂CO₃, 110 °C | Aminated 1,5-naphthyridine |

| Chloro-1,5-naphthyridine | Sodium methoxide | Nucleophilic Aromatic Substitution | Heat | Methoxylated 1,5-naphthyridine |

Reactivity and Mechanistic Investigations of 6 Bromo 1,8 Naphthyridin 2 Ol

Tautomeric Equilibrium and Structural Dynamics of 6-Bromo-1,8-naphthyridin-2-ol (Hydroxyl-Keto Tautomerism)

This compound exists in a tautomeric equilibrium between its hydroxyl (-OH) and keto (=O) forms. The predominant tautomer can be influenced by factors such as the solvent and the physical state (solid or solution). In the solid state, the keto form, 6-bromo-1,8-naphthyridin-2(1H)-one, is generally favored. thermofisher.comvwr.comscbt.com This is evidenced by its high melting point of over 300°C, which is characteristic of compounds with strong intermolecular hydrogen bonding, a feature more prominent in the keto-amide structure. vwr.comfluorochem.co.uk

In solution, the equilibrium can be shifted. Spectroscopic methods are instrumental in studying this dynamic process. For instance, in NMR spectroscopy, the presence of both tautomers can sometimes be observed, or the observed chemical shifts may represent a weighted average, depending on the rate of interconversion. Infrared (IR) spectroscopy can also distinguish between the two forms by identifying the characteristic O-H stretching vibration of the hydroxyl tautomer versus the C=O stretching vibration of the keto tautomer. The IUPAC name, 6-bromo-1,2-dihydro-1,8-naphthyridin-2-one, and the SMILES string, BrC1=CN=C2NC(=O)C=CC2=C1, further support the prevalence of the keto form. thermofisher.com

Table 1: Spectroscopic and Physical Data for Tautomeric Analysis

| Property | Observation/Technique | Implication for Tautomerism |

| Melting Point | >300°C vwr.comfluorochem.co.uk | Suggests strong intermolecular forces, characteristic of the keto-amide form. |

| IUPAC Name | 6-bromo-1,2-dihydro-1,8-naphthyridin-2-one thermofisher.com | Indicates the keto tautomer is the preferred nomenclature. |

| SMILES | BrC1=CN=C2NC(=O)C=CC2=C1 thermofisher.com | Represents the keto (naphthyridinone) structure. |

| IR Spectroscopy | C=O stretch (~1650 cm⁻¹) vs. O-H stretch (~3200 cm⁻¹) | Allows for the direct observation and quantification of each tautomer. |

| NMR Spectroscopy | Variable chemical shifts depending on solvent and temperature. | Provides insight into the equilibrium position and dynamics in solution. |

Halogen-Directed Reactivity in Bromonaphthyridine Systems

The bromine atom serves as a key handle for a variety of chemical transformations, most notably cross-coupling reactions. For instance, the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, can be employed to introduce new carbon-carbon bonds at the 6-position. The reactivity of the C-Br bond in such reactions is well-established and often proceeds with high selectivity. researchgate.net

Furthermore, the bromine atom can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, further highlighting the synthetic utility of the bromo substituent. The reactivity of halogens generally follows the trend I > Br > Cl > F, making the bromo derivative a versatile intermediate with balanced reactivity. youtube.com

Reaction Mechanisms of Key Derivatization Pathways and Intermediates

The derivatization of this compound proceeds through various reaction mechanisms, largely influenced by the electronic and steric properties of the naphthyridine core and the nature of the attacking reagent.

Influence of Electronic and Steric Factors on Naphthyridine Reactivity

The reactivity of the naphthyridine ring is a complex interplay of electronic and steric effects. acs.org The nitrogen atoms in the bicyclic system are electron-withdrawing, which generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. The precise location of these nitrogen atoms in the 1,8-naphthyridine (B1210474) isomer directs the regioselectivity of reactions. digitallibrary.co.in

Steric hindrance can also play a significant role, particularly for reactions occurring at positions adjacent to the fused ring system or bulky substituents. nih.govchemrxiv.org The steric environment around the reactive sites can influence the accessibility of reagents and the stability of transition states, thereby affecting reaction rates and product distributions. nih.govchemrxiv.orgresearchgate.net For instance, in catalytic hydrogenations of naphthyridines, the choice of catalyst (e.g., ruthenium vs. palladium) can lead to different regioselectivities due to a combination of steric and electronic factors. acs.org

Stereochemical Considerations in Naphthyridine Transformations

Stereochemistry becomes a critical consideration when chiral centers are introduced into the naphthyridine framework or when the molecule itself exhibits axial chirality. While this compound itself is achiral, its derivatives can possess stereocenters. The stereochemical outcome of reactions, such as reductions or additions to the ring, can be influenced by the existing stereochemistry or by the use of chiral catalysts. vulcanchem.com

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, has been observed in certain N-carboxamide derivatives of 1,7-naphthyridines. acs.org This phenomenon highlights the potential for creating stereochemically complex molecules from naphthyridine scaffolds. The control of stereochemistry is paramount in the synthesis of biologically active compounds, where different stereoisomers can exhibit vastly different pharmacological properties.

Role of this compound as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

This compound is a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. Its bifunctional nature, possessing both a reactive bromine atom and a modifiable lactam (keto) group, allows for sequential and diverse functionalization.

The bromine at the 6-position is a versatile handle for introducing various substituents through cross-coupling reactions or nucleophilic substitutions. researchgate.net The lactam moiety can undergo N-alkylation or N-arylation, and the carbonyl group can be subjected to reduction or other transformations. This versatility makes it a key intermediate in the synthesis of compounds with potential applications in medicinal chemistry and materials science. For instance, it is used as a precursor in the synthesis of metalloproteinase inhibitors. google.comgoogle.com The ability to construct complex molecular architectures from this relatively simple starting material underscores its importance in synthetic organic chemistry. bham.ac.ukresearchgate.netnih.gov

Table 2: Key Reactions and Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Electrophilic Aromatic Substitution | Bromine in glacial acetic acid | This compound (synthesis of) |

| Nucleophilic Substitution | Amines, thiols, alkoxides | 6-substituted-1,8-naphthyridin-2-ols |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst researchgate.net | 6-aryl-1,8-naphthyridin-2-ols |

| N-Alkylation | Alkyl halides, base mdpi.com | N-alkylated 6-bromo-1,8-naphthyridin-2-ones |

Computational and Theoretical Studies on 6 Bromo 1,8 Naphthyridin 2 Ol and Its Analogs

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of molecules like 6-bromo-1,8-naphthyridin-2-ol. These methods provide a detailed picture of the electron distribution and molecular geometry, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Applications in Tautomer and Conformer Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the different tautomeric and conformational forms of molecules. This compound can exist in at least two tautomeric forms: the -ol form (this compound) and the -one form (6-bromo-1,8-naphthyridin-2(1H)-one).

DFT calculations can predict the relative stabilities of these tautomers by optimizing their geometries and calculating their energies. For analogous systems, such as (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, DFT calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine the most stable molecular structure. tandfonline.com Such studies are crucial as the predominant tautomer in a given environment dictates the molecule's chemical and biological activity. The relative energies of tautomers can be influenced by solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). science.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For a related analog, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, DFT calculations have been used to determine the energies of these orbitals. tandfonline.com In many 1,8-naphthyridine (B1210474) derivatives, the HOMO is often distributed over the naphthyridine ring system, while the LUMO's distribution can vary depending on the substituents. sapub.org

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.65 |

| E_LUMO | -2.71 |

| Energy Band Gap (E_LUMO - E_HOMO) | 3.94 |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote regions of neutral potential.

For 1,8-naphthyridine derivatives, the MEP map can reveal the most likely sites for intermolecular interactions. tandfonline.comsapub.org In the case of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, the MEP map shows negative potential around the carbonyl oxygen atoms, making them susceptible to electrophilic attack, while the regions around the N-H group and the phenyl ring exhibit positive potential, indicating sites for nucleophilic attack. tandfonline.comtandfonline.com

Conformational Analysis and Relative Stability Assessments of Tautomers

The biological activity and chemical reactivity of a molecule are highly dependent on its three-dimensional structure. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For flexible molecules, multiple conformers can exist, and computational methods can predict their populations at a given temperature.

In the context of this compound, the primary consideration is the relative stability of the -ol and -one tautomers. DFT calculations are the standard method for assessing these stabilities. science.gov The relative stability is determined by the difference in the calculated total energies of the optimized geometries of the tautomers. Factors such as intramolecular hydrogen bonding and steric interactions play a significant role in determining the most stable form. Experimental data from techniques like NMR spectroscopy can be used to validate the computational predictions. science.gov

Molecular Reactivity Descriptors and Prediction of Reaction Pathways

Global and local reactivity descriptors derived from DFT are used to predict the reactivity of molecules and the pathways of chemical reactions. These descriptors provide quantitative measures of a molecule's susceptibility to chemical change.

Fukui Functions and Local Reactivity Indices

Fukui functions (f(r)) are a key concept in conceptual DFT and are used to describe the local reactivity of a molecule. tandfonline.com They indicate the change in electron density at a particular point in space when an electron is added to or removed from the molecule. The Fukui function helps to identify the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. faccts.descm.com

The condensed Fukui functions, which are associated with individual atoms in a molecule, are particularly useful for predicting site selectivity in chemical reactions. A higher value of the Fukui function for a particular atom indicates a higher reactivity at that site. For a given molecule, the sites with the highest f+(r) are the most susceptible to nucleophilic attack, while those with the highest f-(r) are the most prone to electrophilic attack. These indices have been successfully applied to various heterocyclic systems to understand their reactivity patterns. tandfonline.com

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.68 |

| Chemical Hardness (η) | 1.97 |

| Global Softness (S) | 0.50 |

| Electrophilicity Index (ω) | 5.55 |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

For analogs of this compound, molecular docking has been instrumental in elucidating potential mechanisms of action. Studies have shown that the 1,8-naphthyridine scaffold can fit into the binding sites of various enzymes and receptors.

For example, in a study of novel 1,8-naphthyridine derivatives designed as antibacterial agents, molecular docking was used to understand the interactions with penicillin-binding protein 6 (PBP6). researchgate.net Similarly, docking studies of 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives with topoisomerase II revealed a high binding energy score, with multiple hydrogen bonds formed with amino acid residues at the binding site and intercalation with DNA. researchgate.net In another investigation targeting breast cancer, 1,8-naphthyridine derivatives showed superior docking scores against the human estrogen receptor compared to the standard drug, Tamoxifen. researchgate.net The most potent compounds in that study, C3 and C13, had docking scores of -147.054 and -147.819 Kcal/mol, respectively. researchgate.net

In silico studies on various 1,8-naphthyridine derivatives have successfully identified and validated a range of potential biological targets, highlighting the scaffold's therapeutic versatility.

Antibacterial Targets : Docking studies have implicated penicillin-binding protein 6 (PBP6) as a potential target for the antibacterial activity of 3-N-substituted 1,8-naphthyridin-2(1H)-ones. researchgate.net

Anticancer Targets : Topoisomerase II has been identified as a potential target for the cytotoxic activity of some 1,8-naphthyridine derivatives against liver cancer cell lines. researchgate.net Other research has pointed to the human estrogen receptor as a target for treating breast cancer. researchgate.net

Anti-mycobacterial Targets : For 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, molecular docking analysis was performed on enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis, to evaluate their binding patterns. nih.gov

Central Nervous System Targets : Molecular dynamics simulations have suggested that derivatives of naphthyridine can bind to the active sites of the human serotonin (B10506) transporter (hSERT), indicating potential as preclinical candidates for treating depression. acs.org

Table 2: Potential Biological Targets Identified for 1,8-Naphthyridine Analogs via Molecular Docking

| Compound Class | Potential Target | Therapeutic Area |

|---|---|---|

| 3-N-Substituted 1,8-naphthyridin-2(1H)-ones | Penicillin-Binding Protein 6 (PBP6) | Antibacterial researchgate.net |

| 1,8-Naphthyridine-3-carbonitrile derivatives | Enoyl-ACP reductase (InhA) | Anti-mycobacterial nih.gov |

| 2,7-Dimethyl-1,8-naphthyridine derivatives | Topoisomerase II | Anticancer researchgate.net |

| Substituted 1,8-naphthyridine derivatives | Human Estrogen Receptor | Anticancer (Breast) researchgate.net |

Prediction of Binding Modes and Affinities with Biological Targets

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Derivatives and Lead Compounds

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing researchers to evaluate the pharmacokinetic and safety profiles of compounds before committing to costly and time-consuming synthesis and in vivo testing.

Studies on various series of 1,8-naphthyridine derivatives have utilized computational tools to predict their drug-likeness and ADMET properties. nih.govresearchgate.net A common approach is to evaluate Lipinski's "Rule of Five," which assesses properties like molecular weight (< 500 Da), lipophilicity (logP < 5), and the number of hydrogen bond donors (≤ 5) and acceptors (≤ 10). acs.orgnih.gov In one study, 22 synthesized 1,8-naphthyridine molecules were analyzed and all showed excellent drug-likeness properties with no violations of Lipinski's rule. acs.org

Furthermore, tools like SwissADME are used to generate more detailed predictions. For a series of novel 1,8-Naphthyridine-3-Carboxylic acid derivatives, in silico ADME results were found to be suitable for developing efficient antibacterial drugs. researchgate.net Similarly, ADMET properties were predicted for anti-mycobacterial 1,8-naphthyridine derivatives to assess their potential as drug candidates. nih.gov These analyses help to filter out compounds with predicted poor absorption, distribution, or high toxicity early in the development process, focusing resources on the most promising leads.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-bromonaphthalen-2-ol |

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Bromo 1,8 Naphthyridin 2 Ol in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 6-Bromo-1,8-naphthyridin-2-ol. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a detailed map of the molecule's proton and carbon framework, as well as their connectivity, can be established. nih.gov

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For the naphthyridine core, distinct signals in the aromatic region reveal the substitution pattern. The protons on the pyridinone and pyridine (B92270) rings exhibit characteristic chemical shifts and coupling constants, which are influenced by the bromine atom and the hydroxyl group.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon attached to the bromine atom (C6) shows a characteristic upfield shift due to the halogen's shielding effect. The carbonyl carbon (C2) of the pyridinone ring typically appears significantly downfield.

Table 1: Representative NMR Data for Naphthyridine Derivatives Note: This table contains representative data for related naphthyridine structures, as specific experimental data for this compound was not available in the searched literature. The data illustrates typical chemical shift ranges.

| Technique | Observed Chemical Shifts (ppm) and Couplings (Hz) | Interpretation |

| ¹H NMR | Aromatic protons typically appear between δ 6.0 and 9.0 ppm. Protons adjacent to the nitrogen atoms and the bromine atom will be shifted accordingly. | Provides information on the electronic environment and connectivity of protons. |

| ¹³C NMR | Aromatic carbons are observed in the range of δ 100-160 ppm. The carbonyl carbon (C=O) is typically found further downfield. | Reveals the number of unique carbon environments and their electronic nature. |

| 2D NMR | Cross-peaks in COSY, HSQC, and HMBC spectra. | Confirms the connectivity between protons and carbons, enabling complete structural assignment. |

Mass Spectrometry (MS) Techniques in Compound Characterization (e.g., LC-MS, High-Resolution MS, Fragmentation Pattern Analysis)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to determine the molecular weight of the compound and to assess its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of this compound. rsc.org This is crucial for confirming the molecular formula C₈H₅BrN₂O. thermofisher.com The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance.

Fragmentation Pattern Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged pieces. libretexts.org The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways may include the loss of CO, Br, or other small neutral molecules. Understanding these patterns helps to confirm the connectivity of the atoms within the molecule.

| Ion | Calculated m/z | Found m/z | Interpretation |

| [M+H]⁺ | 260.14338 | 260.14366 | Protonated molecular ion, confirming the molecular weight. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural features. researchgate.net

The spectrum will prominently display a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridinone ring, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group within the ring will appear as a broad band around 3200-3400 cm⁻¹. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (amide) | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (pyridinone) | 1650 - 1700 |

| C=C and C=N Stretch (aromatic) | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. researchgate.net The extended π-system of the 1,8-naphthyridine (B1210474) core in this compound gives rise to characteristic absorptions in the UV-Vis region.

The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern and the solvent used. The presence of the bromine atom and the hydroxyl group can cause shifts in the absorption maxima (λ_max) compared to the unsubstituted 1,8-naphthyridin-2-ol. Analysis of the UV-Vis spectrum helps to confirm the presence of the conjugated bicyclic system. researchgate.netrsc.orgrsc.org

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Interpretation |

| π → π | 200 - 400 | Indicates the presence of the conjugated aromatic system. |

| n → π | > 300 | Arises from the non-bonding electrons on the nitrogen and oxygen atoms. |

Advanced Chromatographic Separations (e.g., HPLC, UPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for the analysis and purification of non-volatile compounds like this compound. tandfonline.com These techniques utilize a high-pressure pump to pass a solvent through a column packed with a stationary phase. By carefully selecting the stationary phase (e.g., C18) and the mobile phase composition, excellent separation of the desired product from starting materials, by-products, and other impurities can be achieved. Purity is typically assessed by the area percentage of the main peak in the chromatogram. thermofisher.com Some sources indicate a purity of over 97.5% as determined by HPLC. thermofisher.com

Gas Chromatography (GC): While less common for this type of compound due to its relatively low volatility and potential for thermal degradation, GC could be employed if the compound is derivatized to increase its volatility.

These chromatographic methods are also invaluable for monitoring the progress of a chemical reaction, allowing chemists to determine the optimal reaction time and conditions. acs.org

Predicted Collision Cross Section (CCS) Analysis in Ion Mobility Mass Spectrometry for Structural Insights

Ion Mobility Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas. mdpi.com

Table 5: Predicted Collision Cross Section (CCS) Data for a Related Isomer, 6-bromo-2-chloro-1,8-naphthyridine Note: This table provides predicted CCS values for a closely related compound, as specific data for this compound was not found. This illustrates the type of data obtained from such analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 242.93192 | 136.1 |

| [M+Na]⁺ | 264.91386 | 151.2 |

| [M-H]⁻ | 240.91736 | 141.2 |

| Data sourced from PubChemLite for 6-bromo-2-chloro-1,8-naphthyridine. uni.lu |

Future Research Directions and Translational Perspectives

Development of Novel, Sustainable, and Scalable Synthetic Routes for Bromonaphthyridinols

The advancement of bromonaphthyridinols, including 6-Bromo-1,8-naphthyridin-2-ol, from laboratory curiosities to commercially viable products hinges on the development of synthetic routes that are not only efficient but also sustainable and scalable. Traditional methods often rely on harsh reagents and produce significant waste, prompting a shift towards greener alternatives.

Future synthetic strategies are expected to focus on several key areas:

Continuous Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. This technology is particularly well-suited for the synthesis of heterocyclic compounds.

Microwave-Assisted and Ionic Liquid-Catalyzed Reactions: Microwave-assisted synthesis can significantly reduce reaction times and improve yields. The use of ionic liquids as catalysts and solvents can also enhance reaction efficiency and facilitate catalyst recycling, contributing to a more sustainable process.

Aqueous-Phase Synthesis: Conducting reactions in water is a cornerstone of green chemistry. Developing aqueous-phase synthetic routes for bromonaphthyridinols would drastically reduce the reliance on volatile and often toxic organic solvents.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, minimizing by-product formation and energy consumption. Exploring enzymatic routes for the synthesis of bromonaphthyridinols is a promising avenue for sustainable production.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future research will likely focus on developing synthetic routes with high atom economy to minimize waste. rsc.org

The successful implementation of these sustainable and scalable synthetic methods will be crucial for the cost-effective production of this compound and its derivatives, making them more accessible for widespread research and potential commercial applications. rsc.orgnih.gov

Exploration of New Biological Targets and Therapeutic Areas for Naphthyridine Scaffolds

The 1,8-naphthyridine (B1210474) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netresearchgate.net This versatility has led to the development of naphthyridine-based drugs with diverse therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents. researchgate.netontosight.ai

Future research will likely expand the therapeutic potential of naphthyridine derivatives, including those derived from this compound, by exploring novel biological targets and disease areas:

Neurodegenerative Diseases: Naphthyridine derivatives have shown potential in treating neurological disorders such as Alzheimer's disease. researchgate.netmdpi.com Further investigation into their ability to modulate targets like monoamine oxidases (MAOs) could lead to new therapies for Parkinson's and other neurodegenerative conditions. mdpi.com

Immunomodulation: The immunomodulatory properties of naphthyridine derivatives are an emerging area of interest. nih.gov Research into their effects on immune checkpoints and cytokine signaling pathways could yield novel treatments for autoimmune diseases and cancer.

Antiparasitic Agents: The structural similarity of naphthyridines to quinoline-based antimalarial drugs suggests their potential as antiparasitic agents. researchgate.net Screening of this compound derivatives against a range of parasites could uncover new therapeutic leads.

Enzyme Inhibition: The naphthyridine scaffold is a versatile framework for designing enzyme inhibitors. tandfonline.com Future efforts could target enzymes implicated in a variety of diseases, from metabolic disorders to viral infections. For instance, some derivatives have been investigated as inhibitors of HIV integrase. researchgate.net

The exploration of these new therapeutic avenues will require a multidisciplinary approach, combining synthetic chemistry, molecular modeling, and high-throughput biological screening.

Integration of Advanced Computational and Experimental Approaches in Rational Drug Design

The integration of computational and experimental methods is revolutionizing the field of drug discovery, enabling a more rational and efficient design of new therapeutic agents. scielo.org.mxnih.gov This approach is particularly valuable for optimizing the properties of lead compounds like those derived from this compound.

Key computational and experimental strategies that will drive the rational design of naphthyridine-based drugs include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netddg-pharmfac.net This allows for the prediction of the activity of novel derivatives and the identification of key structural features for potency. researchgate.net

Molecular Docking and Dynamics Simulations: These computational techniques predict how a ligand binds to its target protein, providing insights into the molecular interactions that govern binding affinity and selectivity. ddg-pharmfac.net Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex over time. nih.govddg-pharmfac.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to virtually screen large compound libraries to identify new hits with the desired pharmacological profile. scielo.org.mx

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight fragments for weak binding to a biological target. researchgate.net Hits are then grown or linked together to create more potent lead compounds. This approach can be particularly effective for identifying novel binding modes. researchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for biological activity. When combined with computational pre-screening, HTS can be a powerful tool for identifying promising lead candidates from large and diverse chemical libraries. nih.gov

By combining the predictive power of computational methods with the empirical data from experimental assays, researchers can accelerate the drug discovery process, reduce costs, and increase the likelihood of success. scielo.org.mx

Challenges and Opportunities in the Development of Naphthyridine-Based Therapeutic Agents

Despite the significant therapeutic potential of naphthyridine derivatives, several challenges must be addressed to translate these promising compounds into clinical use. researchgate.net However, these challenges also present opportunities for innovation and advancement in the field.

Challenges:

Synthetic Complexity: The synthesis of substituted naphthyridines can be complex, often requiring multiple steps and challenging purifications. researchgate.net This can hinder the rapid generation of diverse compound libraries for structure-activity relationship studies.

Solubility and Bioavailability: Like many heterocyclic compounds, some naphthyridine derivatives suffer from poor aqueous solubility, which can limit their oral bioavailability and therapeutic efficacy.

Off-Target Effects and Toxicity: The "privileged" nature of the naphthyridine scaffold, while offering broad therapeutic potential, also increases the risk of off-target interactions, which can lead to unwanted side effects and toxicity.

Drug Resistance: The development of resistance is a common challenge for antimicrobial and anticancer agents. researchgate.net Understanding the mechanisms of resistance to naphthyridine-based drugs is crucial for designing next-generation therapies that can overcome this issue. researchgate.net

Opportunities:

Development of Novel Synthetic Methodologies: The challenges associated with naphthyridine synthesis create an opportunity for the development of more efficient, stereoselective, and environmentally friendly synthetic methods. researchgate.net

Prodrug Strategies and Formulation Development: Poor solubility and bioavailability can be addressed through the design of prodrugs that are converted to the active compound in vivo, or through advanced formulation strategies that enhance drug delivery.

Structure-Based Drug Design for Selectivity: Advanced computational tools can be employed to design naphthyridine derivatives with improved selectivity for their intended biological target, thereby minimizing off-target effects. nih.gov

Combination Therapies: Combining naphthyridine-based agents with other drugs that have different mechanisms of action can be an effective strategy to overcome drug resistance and enhance therapeutic efficacy.

By proactively addressing these challenges and capitalizing on the associated opportunities, the full therapeutic potential of naphthyridine-based agents can be realized.

Potential Role of this compound and its Derivatives in Materials Science and Other Non-Medicinal Applications

While the primary focus of research on this compound and its derivatives has been in the realm of medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for various non-medicinal applications, particularly in materials science.

Organic Light-Emitting Diodes (OLEDs): The fused aromatic ring system of naphthyridines can be tailored to create materials with desirable photoluminescent properties. By introducing specific substituents, the emission color and quantum efficiency of these compounds can be tuned, making them suitable for use as emitters or host materials in OLEDs.

Sensors: The naphthyridine scaffold can act as a chelating ligand for metal ions. This property can be exploited to develop fluorescent or colorimetric sensors for the detection of specific metal ions in environmental or biological samples. mdpi.com

Functional Polymers: The incorporation of 1,5-naphthyridine (B1222797) units into polymer backbones has been shown to create new functional materials for electronics. mdpi.com The bromine atom on this compound provides a reactive handle for polymerization reactions, enabling the synthesis of novel polymers with tailored electronic and optical properties.

Catalysis: Naphthyridine derivatives can serve as ligands for transition metal catalysts. mdpi.com The resulting metal complexes can exhibit unique catalytic activities in a variety of organic transformations.

The exploration of these non-medicinal applications is still in its early stages, but the inherent versatility of the this compound scaffold suggests a promising future for this compound and its derivatives beyond the realm of medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。